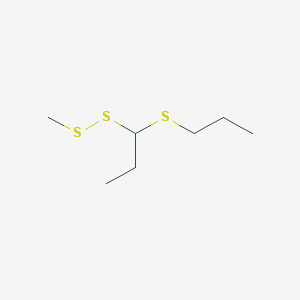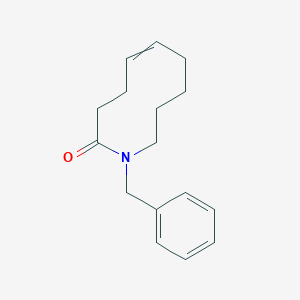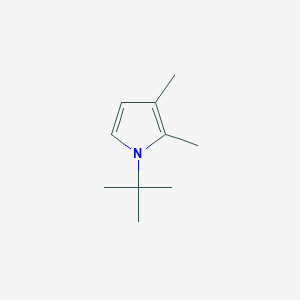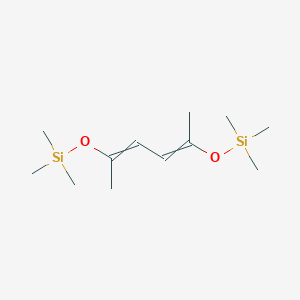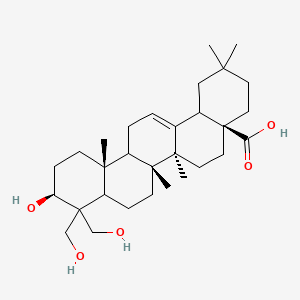
1-Methyl-4-(3-methylphenyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is structurally characterized by a pyridine ring substituted with a methyl group at the nitrogen atom and a 3-methylphenyl group at the 4-position. Quaternary ammonium compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the quaternization of 4-(3-methylphenyl)pyridine with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-Methyl-4-(3-methylphenyl)pyridin-1-ium has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Employed in the production of ionic liquids and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(3-methylphenyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenylpyridin-1-ium: Similar structure but lacks the methyl group on the phenyl ring.
1-Methyl-4-(2-methylphenyl)pyridin-1-ium: Similar structure with the methyl group at the 2-position of the phenyl ring.
Uniqueness
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to other similar compounds .
Propiedades
Número CAS |
122268-85-3 |
|---|---|
Fórmula molecular |
C13H14N+ |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
1-methyl-4-(3-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-10H,1-2H3/q+1 |
Clave InChI |
FWKMOPRVJGRVHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




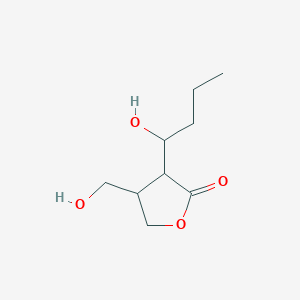
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)



